chemical properties of 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate
chemical properties of 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate
An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate
Foreword
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. By detailing the characteristics of its constituent precursors and the methodologies for its synthesis and analysis, this guide serves as a valuable resource for the exploration of this and related compounds.
Introduction to 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate
4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate is an aromatic ester. Its structure is composed of two key moieties: the 4-bromo-2-methylphenol group and the 3,4,5-trimethoxybenzoyl group, linked by an ester bond. The specific arrangement of a halogen (bromine), an electron-donating methyl group on one aromatic ring, and three electron-donating methoxy groups on the other ring suggests that this compound may possess interesting electronic and steric properties, making it a candidate for investigation in materials science and as a potential scaffold in medicinal chemistry.
Physicochemical Properties of Precursors
A thorough understanding of the starting materials is paramount for the successful synthesis and purification of the target compound.
4-Bromo-2-methylphenol
4-Bromo-2-methylphenol is a specialized aromatic compound utilized in pharmaceutical and agrochemical research as a synthetic intermediate.[1] Its structure consists of a phenol ring substituted with a bromine atom at the para-position and a methyl group at the ortho-position.[1] This substitution pattern influences its reactivity and polarity, making it a versatile building block in organic synthesis.[1]
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-methylphenol | [1] |
| Synonyms | 4-Bromo-o-cresol, p-bromo-o-cresol | [2] |
| CAS Number | 2362-12-1 | [1][2] |
| Molecular Formula | C7H7BrO | [1][2] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 66-69 °C | [1] |
| Solubility | Slightly soluble in water, soluble in organic solvents.[1][3] | [1][3] |
| Stability | Stable under normal conditions.[1][4] | [1][4] |
3,4,5-Trimethoxybenzoic Acid
3,4,5-Trimethoxybenzoic acid, also known as eudesmic acid, is a derivative of benzoic acid and serves as a building block in organic synthesis and medicine.[5][6] It has reported antibacterial activity against S. aureus.[5][6]
| Property | Value | Source |
| IUPAC Name | 3,4,5-trimethoxybenzoic acid | [7] |
| Synonyms | Eudesmic acid, Trimethylgallic acid | [5][6] |
| CAS Number | 118-41-2 | [6][8][9] |
| Molecular Formula | C10H12O5 | [6][7][9] |
| Molecular Weight | 212.20 g/mol | [6][7][8] |
| Melting Point | 168-171 °C | [8] |
| Solubility | Soluble in DMF, DMSO, and Ethanol.[6] | [6] |
Synthesis of 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate
The synthesis of 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate is achieved through the esterification of 4-bromo-2-methylphenol with 3,4,5-trimethoxybenzoic acid. Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct esterification with a carboxylic acid (Fischer esterification) is often slow and requires harsh conditions.[10] A more efficient approach involves the activation of the carboxylic acid, typically by converting it to a more reactive acyl chloride or acid anhydride.[10][11][12]
Reaction Principle: Acyl Chloride-Mediated Esterification
The hydroxyl group of 4-bromo-2-methylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated 3,4,5-trimethoxybenzoyl chloride. The reaction is typically carried out in the presence of a mild base, such as pyridine, which serves to neutralize the HCl byproduct and can also enhance the nucleophilicity of the phenol by promoting the formation of the more reactive phenoxide ion.[10]
Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
Objective: To activate 3,4,5-trimethoxybenzoic acid for esterification.
Materials:
-
3,4,5-trimethoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend 3,4,5-trimethoxybenzoic acid in anhydrous DCM.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3,4,5-trimethoxybenzoyl chloride, which can often be used in the next step without further purification.
Experimental Protocol: Esterification
Objective: To synthesize 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate.
Materials:
-
4-bromo-2-methylphenol
-
3,4,5-trimethoxybenzoyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-bromo-2-methylphenol in anhydrous DCM in a round-bottom flask.
-
Add an equimolar amount of anhydrous pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in anhydrous DCM to the flask.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Characterization
The structure and purity of the synthesized 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate can be confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as singlets for the methyl and methoxy protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methyl and methoxy groups.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. Other notable peaks would include C-O stretching and aromatic C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Potential Applications and Future Directions
The unique combination of functional groups in 4-Bromo-2-methylphenyl 3,4,5-trimethoxybenzoate suggests several avenues for further research. The presence of the trimethoxyphenyl moiety, a structural feature in some bioactive compounds, indicates potential for pharmacological evaluation. The bromo- and methyl-substituted phenol could be further functionalized, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Safety and Handling
-
4-Bromo-2-methylphenol: Harmful if swallowed.[2] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]
-
3,4,5-Trimethoxybenzoic Acid: May cause skin and eye irritation.[7]
-
Thionyl Chloride/Oxalyl Chloride: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pyridine: Flammable, harmful if swallowed, and can cause skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all compounds with appropriate laboratory safety practices.
References
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Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]
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Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
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Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]
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ResearchGate. (n.d.). Esterification reactions of phenolic compounds 1, 2 and 3. Retrieved from [Link]
- Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
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PubChem. (n.d.). (4-Bromo-3-methylphenyl) 2-methoxybenzoate. Retrieved from [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. Retrieved from [Link]
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